molecular formula C10H7Cl2NO B12959709 1-(4,6-dichloro-1H-indol-2-yl)ethanone

1-(4,6-dichloro-1H-indol-2-yl)ethanone

Cat. No.: B12959709
M. Wt: 228.07 g/mol
InChI Key: BYMXETNGRGVPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dichloro-1H-indol-2-yl)ethan-1-one is a compound belonging to the indole family, characterized by the presence of a dichloro-substituted indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dichloro-1H-indol-2-yl)ethan-1-one typically involves the reaction of 4,6-dichloroindole with ethanoyl chloride under acidic conditions. The reaction is carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dichloro-1H-indol-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4,6-Dichloro-1H-indol-2-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,6-Dichloro-1H-indol-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,6-Dichloro-1H-indol-3-yl)ethan-1-one
  • 1-(4,6-Dichloro-1H-indol-2-yl)methan-1-one
  • 1-(4,6-Dichloro-1H-indol-2-yl)propan-1-one

Uniqueness

1-(4,6-Dichloro-1H-indol-2-yl)ethan-1-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

1-(4,6-dichloro-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H7Cl2NO/c1-5(14)9-4-7-8(12)2-6(11)3-10(7)13-9/h2-4,13H,1H3

InChI Key

BYMXETNGRGVPJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.